Ethyl Tetradecanoate-d27
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Overview
Description
Ethyl Tetradecanoate-d27, also known as this compound, is a deuterated form of Ethyl Myristate. It is an ester derived from myristic acid and ethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Tetradecanoate-d27 can be synthesized through the esterification of myristic acid with ethanol-d6 (deuterated ethanol) in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl Tetradecanoate-d27 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form myristic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield myristyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Myristic acid and its derivatives.
Reduction: Myristyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl Tetradecanoate-d27 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: It serves as a tracer in metabolic studies to understand lipid metabolism.
Medicine: It is used in the development of drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Ethyl Tetradecanoate-d27 involves its interaction with lipid membranes and enzymes. As a lipid-soluble compound, it can integrate into cell membranes, affecting their fluidity and function. It can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl Myristate: The non-deuterated form of Ethyl Tetradecanoate-d27.
Myristic Acid: The parent fatty acid from which this compound is derived.
Ethyl Palmitate: Another fatty acid ester with similar properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct spectral properties, allowing for precise analysis and tracing in various research applications.
Biological Activity
Ethyl tetradecanoate-d27, a deuterated form of ethyl tetradecanoate, is a fatty acid ester that has been studied for its biological activities, particularly in metabolic pathways and cellular functions. This compound is notable for its role in lipid metabolism and its potential implications in various physiological processes.
- Chemical Formula : C16H30O2 (with deuterium labeling)
- Molecular Weight : Approximately 270 g/mol
- Structure : Ethyl tetradecanoate is an ester formed from tetradecanoic acid (myristic acid) and ethanol.
1. Lipid Metabolism
This compound plays a significant role in lipid metabolism, particularly in the context of fatty acid synthesis and utilization. Research indicates that fatty acid synthase (FASN), a key enzyme in de novo lipogenesis, influences the incorporation of various fatty acids into triglycerides (TAGs). Inhibition of FASN has been shown to enhance the uptake and secretion of polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), indicating that this compound may affect lipid profiles in cells .
2. Stable Isotope Tracing
Stable isotope tracing experiments utilizing this compound have provided insights into fatty acid incorporation dynamics. In studies involving HuH7 cells, it was observed that the presence of deuterated fatty acids altered the incorporation rates into TAGs, revealing a competitive interaction between saturated and unsaturated fatty acids during lipid synthesis . This suggests that this compound could serve as a valuable tracer in metabolic studies.
3. Effects on Cellular Functions
The biological activity of this compound extends to its effects on cellular functions such as inflammation and oxidative stress response. Studies have indicated that fatty acids can modulate inflammatory pathways; thus, compounds like this compound may influence cytokine production and immune responses .
Case Study 1: Fatty Acid Synthesis Inhibition
A study examined the effects of FASN inhibition on the incorporation of deuterated fatty acids, including this compound, into TAGs. Inhibition resulted in increased DHA levels in secreted TAGs, highlighting the potential of this compound to modify lipid composition under metabolic stress conditions .
Case Study 2: Neuroprotective Properties
Research exploring neuroprotective compounds has identified fatty acids as critical players in mitigating oxidative stress. This compound's role in modulating lipid profiles may contribute to neuroprotection by influencing membrane fluidity and signaling pathways related to neuronal health .
Data Tables
Study | Findings | Implications |
---|---|---|
Study 1 | Increased DHA secretion with FASN inhibition when using this compound | Suggests potential therapeutic applications in metabolic diseases |
Study 2 | Modulation of inflammatory cytokines by fatty acids | Highlights the role of this compound in immune response regulation |
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-XTVIBXJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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